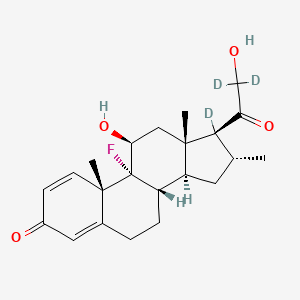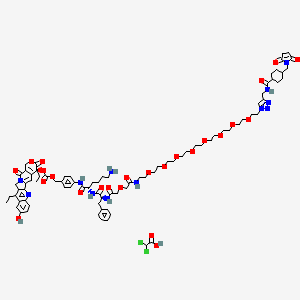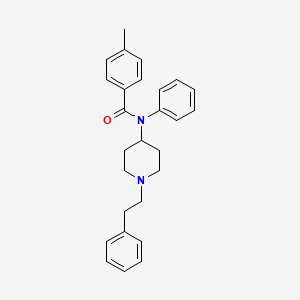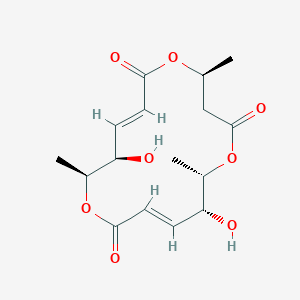
Macrosphelide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrosphelide A is an organic small molecule that has garnered significant interest due to its potential as a lead compound for the design of anti-cancer drugs. It was first isolated from the mycoparasite Coniothyrium minitans, which is known for its antifungal activity . This compound exhibits a range of biological activities, including anti-cancer, antifungal, and immunosuppressant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Macrosphelide A involves the preparation of key fragments and the final ring-closure reaction to form the unique 16-membered macrolactone skeleton . One efficient synthetic route includes the Yamaguchi–Hirao alkynylation, followed by a cross metathesis to connect a linker unit to the allyl-macrosphelide, and finally coupling the linker-bound this compound with a chemical biotin tag .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using the mycoparasite Coniothyrium minitans. This organism produces this compound as a major metabolite, which can be isolated and purified for further use .
Analyse Des Réactions Chimiques
Types of Reactions
Macrosphelide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities .
Applications De Recherche Scientifique
Macrosphelide A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrolide synthesis and reactivity.
Biology: this compound is used to study cell adhesion and signaling pathways.
Industry: This compound is used in the development of biocontrol agents for plant pathogens.
Mécanisme D'action
Macrosphelide A exerts its effects by simultaneously inactivating several key enzymes involved in cancer metabolism, including enolase 1, aldolase A, and fumarate hydratase . This inhibition disrupts the Warburg effect, a metabolic adaptation in cancer cells, thereby selectively targeting tumor cells while sparing normal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Macrosphelide B: Exhibits similar biological activities but with different potency levels.
Macrosphelide E: Similar in structure but with variations in the substituent groups.
Uniqueness
Macrosphelide A is unique due to its specific inhibition of multiple enzymes involved in cancer metabolism, making it a promising candidate for anti-cancer drug development .
Propriétés
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
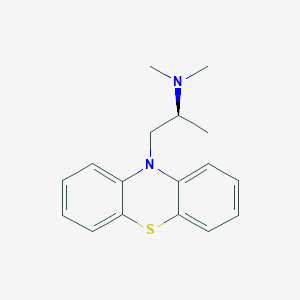
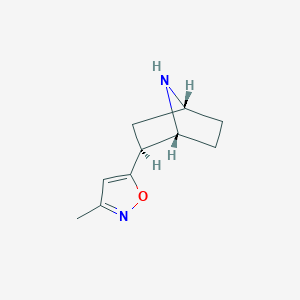
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
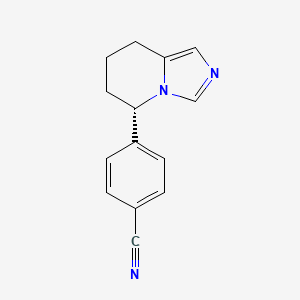
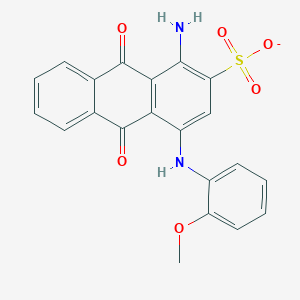
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
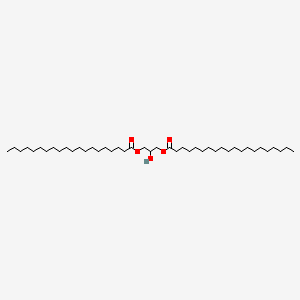
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
